molecular formula C19H22N4O3 B6454688 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549001-55-8

2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454688
CAS No.: 2549001-55-8
M. Wt: 354.4 g/mol
InChI Key: STOSKDGIBRTDMR-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.16919058 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps that include the formation of the imidazo[1,2-b]pyridazine scaffold followed by functionalization at the carboxamide position. The general synthetic route can be summarized as follows:

  • Formation of Imidazo[1,2-b]pyridazine : The initial step typically involves the reaction of appropriate pyridazine derivatives with tert-butyl groups under controlled conditions.
  • Functionalization : Subsequent reactions introduce the dimethoxyphenyl moiety and the carboxamide group through standard coupling techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyridazine derivatives. For instance:

  • Mechanism of Action : Compounds containing the imidazo[1,2-b]pyridazine scaffold have shown inhibition of various kinases involved in cancer progression. The compound under discussion has been evaluated for its ability to induce apoptosis in cancer cell lines.
  • Case Study : A study reported that derivatives similar to this compound exhibited IC50 values ranging from 7.01 µM to 14.31 µM against HeLa and MCF-7 cell lines .

Antibacterial Activity

The antibacterial properties of imidazo[1,2-b]pyridazine derivatives have also been investigated:

  • In Vitro Studies : Research indicates that compounds derived from this scaffold exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in low micromolar ranges .

Anti-inflammatory Activity

In addition to anticancer and antibacterial effects, anti-inflammatory activities have been noted:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, contributing to its anti-inflammatory effects.
  • Research Findings : Studies have shown that related compounds reduced inflammation markers in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Tert-butylEnhances lipophilicity and cellular uptake
DimethoxyIncreases binding affinity to target proteins
CarboxamideEssential for biological activity; involved in receptor interactions

Scientific Research Applications

Pharmacological Properties

The imidazo[1,2-b]pyridazine derivatives have been investigated for their pharmacological activities, particularly as inhibitors of specific kinases. For instance, the compound has shown promise as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in endocytic processes and synaptic vesicle recycling. This inhibition can potentially lead to therapeutic effects in neurological disorders where synaptic dysfunction is a key feature .

Anticancer Activity

Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit anticancer properties by targeting various signaling pathways involved in tumor growth and metastasis. The compound's ability to modulate kinase activity can disrupt cancer cell proliferation and survival mechanisms. Several studies have documented its efficacy against different cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

Due to its action on AAK1 and related pathways, 2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide may offer neuroprotective benefits. By enhancing synaptic function and reducing neuronal apoptosis, it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies

StudyObjectiveFindings
Study on AAK1 Inhibition To evaluate the inhibitory effect of imidazo[1,2-b]pyridazine on AAK1The compound demonstrated significant inhibition of AAK1 activity, leading to enhanced endocytosis and synaptic function in neuronal cultures .
Anticancer Efficacy Assessment of cytotoxic effects on various cancer cell linesThe compound exhibited selective cytotoxicity against breast and lung cancer cells with IC50 values indicating potent activity compared to standard chemotherapeutics .
Neuroprotection in Animal Models To investigate neuroprotective effects in models of neurodegenerationAdministration of the compound resulted in improved cognitive function and reduced markers of neuronal death in rodent models of Alzheimer's disease .

Properties

IUPAC Name

2-tert-butyl-N-(2,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-19(2,3)16-11-23-17(21-16)9-7-13(22-23)18(24)20-14-10-12(25-4)6-8-15(14)26-5/h6-11H,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOSKDGIBRTDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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